molecular formula C18H20N2O3S B5496320 4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B5496320
M. Wt: 344.4 g/mol
InChI Key: KWYFXNWJEHLKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of plant growth regulator, playing a role in plant growth and development as a hormone regulator . It’s part of the indole family, which are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . A three-component reaction for the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones has been described .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular formula is C17H14N3O2Cl .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helping in developing new useful derivatives .


Physical And Chemical Properties Analysis

The compound is a white or near-white crystalline solid . The molecular formula is C17H14N3O2Cl, with a melting point of 211–213°C .

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .

Safety and Hazards

As a chemical, it should be handled with appropriate laboratory safety procedures, including wearing suitable protective equipment and avoiding inhalation, skin contact, and eye contact. It should also be kept away from flammable materials and oxidizers. In case of accidental contact or ingestion, seek medical attention immediately .

Future Directions

Given the compound’s potent activities against various cancer cell lines and its mechanism of action, it is a potential agent for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-16(17-5-3-4-6-18(17)20-13)11-12-19-24(21,22)15-9-7-14(23-2)8-10-15/h3-10,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYFXNWJEHLKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

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